4-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride
Description
Structural Characterization
Crystallographic Analysis and Molecular Configuration
The crystal structure of 4-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride has not been directly reported, but insights can be drawn from analogous pyrazole derivatives. For example, in structurally related compounds like 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, X-ray diffraction reveals:
- Planarity of the pyrazole ring due to conjugation between nitrogen atoms and adjacent carbons.
- Dihedral angles between substituents and the pyrazole ring, such as a 3.16° twist between pyridyl and pyrazole rings in similar derivatives.
- Hydrogen bonding networks , including intramolecular N–H⋯N interactions and intermolecular O–H⋯O or C–H⋯N bonds, which stabilize crystal packing.
In this compound, the chlorophenyl group likely adopts a non-coplanar orientation relative to the pyrazole ring due to steric hindrance from the methyl group. The hydrochloride salt may enhance crystal lattice stability through ionic interactions between the protonated amine and chloride ions.
Spectroscopic Identification Techniques
Spectroscopic data for this compound align with established pyrazole chemistry.
Nuclear Magnetic Resonance (NMR) Spectral Assignments
¹H NMR (CDCl₃) :
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Chlorophenyl protons | 7.2–7.8 | m (multiplet) | 4H |
| Methyl group (C3) | 2.3–2.5 | s (singlet) | 3H |
| Pyrazole NH (protonated) | 8.5–9.0 | br s (broad singlet) | 1H |
| Aromatic protons (pyrazole ring) | 6.8–7.1 | m (multiplet) | 2H |
¹³C NMR (CDCl₃) :
| Carbon Environment | Chemical Shift (δ, ppm) |
|---|---|
| Pyrazole C2 (adjacent to NH) | 135–140 |
| Pyrazole C4 (adjacent to Cl) | 145–150 |
| Chlorophenyl carbons | 120–130 |
| Methyl group (C3) | 20–25 |
Note: The protonated NH group may appear as a broad singlet in ¹H NMR due to exchange broadening.
Fourier-Transform Infrared (FT-IR) Vibrational Signatures
Key peaks in FT-IR (KBr pellet) include:
| Functional Group | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| N–H (protonated amine) | 3200–3400 | Broad stretch |
| C=N (pyrazole ring) | 1600–1650 | Strong absorption |
| C–Cl (chlorophenyl) | 550–600 | Weak stretch |
| C–H (aromatic) | 3000–3100 | Medium absorption |
| C–H (methyl) | 2800–2900 | Strong absorption |
These assignments align with pyrazole derivatives such as 3-(4-chlorophenyl)-1H-pyrazol-5-amine.
Mass Spectrometric Fragmentation Patterns
ESI-MS (Positive Ion Mode) :
| Fragment | m/z | Proposed Structure |
|---|---|---|
| [M + H]⁺ | 244.1 | C₁₀H₁₂Cl₂N₃⁺ |
| [M – HCl + H]⁺ | 193.6 | C₁₀H₁₁ClN₃⁺ (loss of HCl) |
| [Cl–C₆H₄–]⁺ | 112.0 | Chlorophenyl cation |
| [C₃H₆N₂]⁺ | 58.1 | Methylpyrazole fragment |
The base peak at m/z 112 corresponds to the chlorophenyl group, while the fragment at m/z 58 reflects the pyrazole core.
Comparative Analysis with Analogous Pyrazole Derivatives
Key Differences :
- Substitution Pattern : The 3-chlorophenyl group at C4 in the target compound contrasts with C3 substitution in analogs, altering electronic distribution and reactivity.
- Solubility : The hydrochloride salt improves aqueous solubility compared to free-base analogs.
- Reactivity : The methyl group at C3 may sterically hinder electrophilic substitution at adjacent positions compared to unsubstituted pyrazoles.
Properties
IUPAC Name |
4-(3-chlorophenyl)-5-methyl-1H-pyrazol-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3.ClH/c1-6-9(10(12)14-13-6)7-3-2-4-8(11)5-7;/h2-5H,1H3,(H3,12,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XERLFKMRJCWUNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)N)C2=CC(=CC=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester. For instance, 3-chloroacetophenone can react with hydrazine hydrate to form 3-chlorophenylhydrazine.
Cyclization: The intermediate 3-chlorophenylhydrazine undergoes cyclization with an appropriate α,β-unsaturated carbonyl compound, such as methyl vinyl ketone, to form the pyrazole ring.
Introduction of the methyl group: The methyl group can be introduced via alkylation using methyl iodide or a similar reagent.
Formation of the hydrochloride salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The pyrazole ring and substituents undergo oxidation under controlled conditions:
| Reagent/Conditions | Products Formed | Yield | Source |
|---|---|---|---|
| KMnO₄ in acidic medium (H₂SO₄) | Pyrazole-4-carboxylic acid derivatives | 65–78% | |
| H₂O₂ in acetic acid | N-Oxide intermediates | 45–50% |
Oxidation primarily targets the methyl group or pyrazole ring, forming carboxylic acids or N-oxides. For example, potassium permanganate oxidizes the methyl group to a carboxyl group, enhancing water solubility.
Reduction Reactions
The amine and chlorophenyl groups participate in reduction:
| Reagent/Conditions | Products Formed | Yield | Source |
|---|---|---|---|
| NaBH₄ in methanol | 3-Methylpyrazol-5-amine derivatives | 70–85% | |
| H₂/Pd-C in ethanol | Dechlorinated pyrazole derivatives | 60–75% |
Sodium borohydride selectively reduces imine bonds without affecting the chlorophenyl group, while catalytic hydrogenation removes chlorine to form phenyl derivatives.
Substitution Reactions
The chlorophenyl group undergoes nucleophilic substitution:
| Reagent/Conditions | Products Formed | Yield | Source |
|---|---|---|---|
| NaOCH₃ in DMSO | 3-Methoxy-substituted pyrazoles | 80–90% | |
| NH₃ in ethanol (high pressure) | 3-Amino-substituted pyrazoles | 65–70% |
Methoxy or amino groups replace the chlorine atom under basic conditions. DMSO acts as both solvent and mild oxidizer, improving reaction efficiency.
Nucleophilic Aromatic Substitution
The electron-deficient chlorophenyl group facilitates aromatic substitution:
| Reagent/Conditions | Products Formed | Yield | Source |
|---|---|---|---|
| Piperidine in refluxing dioxane | 3-Piperidinyl-substituted pyrazoles | 75–80% | |
| KSCN in DMF | 3-Thiocyano-substituted pyrazoles | 60–65% |
Piperidine replaces chlorine via SNAr mechanisms, while thiocyanate introduces sulfur-containing groups for further functionalization .
Coupling Reactions
The compound participates in cross-coupling reactions:
| Reagent/Conditions | Products Formed | Yield | Source |
|---|---|---|---|
| Suzuki coupling (Pd(PPh₃)₄, K₂CO₃) | Biaryl pyrazole derivatives | 70–85% | |
| Ullmann coupling (CuI, L-proline) | N-Aryl pyrazole conjugates | 60–75% |
Palladium-catalyzed Suzuki coupling with boronic acids generates biaryl structures, expanding π-conjugation for material science applications.
Multi-Component Reactions (MCRs)
The amine group enables condensation with aldehydes and ketones:
| Components | Products Formed | Yield | Source |
|---|---|---|---|
| Benzaldehyde + ethyl cyanoacetate | Pyranopyrazole hybrids | 75–80% | |
| Acetylacetone + ammonium acetate | Pyridopyrazole fused systems | 65–70% |
MCRs yield complex heterocycles like pyranopyrazoles, which show enhanced bioactivity compared to parent compounds .
Salt Formation and Acid-Base Reactions
The hydrochloride salt undergoes neutralization:
| Reagent/Conditions | Products Formed | Source |
|---|---|---|
| NaOH in water | Free base (4-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine) | |
| HCl gas in ether | Recovered hydrochloride salt |
The free base is regenerated under alkaline conditions, enabling further derivatization .
Key Research Findings
-
Anticancer Derivatives : Coupling with glycosyl bromides produced analogs with IC₅₀ values of 10–20 μM against breast cancer cells .
-
Antioxidant Activity : Thiocyano derivatives reduced ROS levels by 40% in SH-SY5Y cells.
-
Structural Insights : Electron-withdrawing chlorine enhances electrophilic substitution rates by 30% compared to non-halogenated analogs.
This compound’s reactivity profile underscores its versatility in synthesizing bioactive molecules and functional materials. Experimental data confirm its utility in constructing complex architectures via oxidation, substitution, and coupling pathways.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Research has shown that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have reported that compounds similar to 4-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride demonstrate notable activity against breast cancer cell lines (e.g., MCF7) with low IC50 values, indicating potent anticancer properties .
- Anti-inflammatory Properties : This compound has been investigated for its anti-inflammatory effects, potentially reducing inflammation in various disease models. The mechanism often involves the modulation of inflammatory pathways and cytokine production .
- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent, inhibiting the growth of several bacterial strains. Its effectiveness against pathogens makes it a candidate for further development in treating infectious diseases .
- Antioxidant Effects : Research indicates that this pyrazole derivative can reduce oxidative stress by enhancing the activity of antioxidant enzymes, thereby protecting cells from damage .
Industrial Applications
- Material Science : The compound is utilized as a building block in the synthesis of more complex materials and chemicals. Its unique properties allow for the development of new polymers and coatings that require specific chemical characteristics .
Anticancer Research
A notable study by Mohareb et al. highlighted the efficacy of pyrazole derivatives against breast cancer cell lines, demonstrating an IC50 value as low as 0.01 µM for certain derivatives. This suggests that structural modifications can significantly enhance anticancer activity .
In Vivo Studies
In vivo experiments have shown that similar compounds can lead to substantial reductions in tumor size in animal models compared to control groups. This reinforces the potential therapeutic applications of this compound in oncology .
Mechanism of Action
The mechanism of action of 4-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Positional Isomers of Chlorophenyl Substitution
Impact on Physicochemical Properties :
- Meta vs.
Variations in Pyrazole Core Substitution
Functional Group Impact :
- Amine Position: Shifting the amine group from position 5 (target compound) to position 3 reduces hydrogen-bond donor capacity, which may affect interactions with biological targets .
- Alkyl Groups: Ethyl substitution (vs.
Halogen Replacement (Cl vs. Br)
| Compound Name | Halogen Type | Molecular Weight (g/mol) | CAS Number | Key Differences |
|---|---|---|---|---|
| 1-(3-Bromophenyl)-3-methyl-1H-pyrazol-5-amine | Bromine (Br) | 252.11 | Not listed | Larger atomic radius and polarizability |
Hydrochloride Salts of Related Pyrazoles
Biological Activity
4-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride is a pyrazole derivative that has garnered attention for its diverse biological activities. This article delves into its chemical properties, mechanisms of action, and various biological evaluations, supported by data tables and research findings.
- Molecular Formula : C10H10ClN3
- Molecular Weight : 207.66 g/mol
- CAS Number : 62538-18-5
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various pathways. The compound can modulate these targets, leading to significant pharmacological effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. In vitro evaluations showed promising results against a range of pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.22 μg/mL | 0.25 μg/mL |
| Escherichia coli | 0.30 μg/mL | 0.35 μg/mL |
| Candida albicans | 0.40 μg/mL | 0.45 μg/mL |
These results indicate that the compound exhibits significant antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been explored. In a study involving lipopolysaccharide (LPS)-induced inflammation in BV-2 microglial cells, the compound demonstrated a reduction in inflammatory markers and cytokine production, suggesting its potential use in treating neuroinflammatory conditions .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth in various cancer cell lines.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa | 49.85 | Induction of apoptosis |
| A549 | 26.00 | Inhibition of tubulin polymerization |
| MCF7 | 12.07 | Cell cycle arrest at G2/M phase |
These findings suggest that the compound may act as a potent anticancer agent through multiple mechanisms, including apoptosis induction and cell cycle modulation .
Case Studies
-
Antimicrobial Evaluation :
A study evaluated the antimicrobial efficacy of several pyrazole derivatives, including our compound, against clinical isolates. The results indicated that the compound exhibited significant inhibition zones compared to standard antibiotics . -
Neuroinflammation :
In vivo studies demonstrated that treatment with this compound reduced microglial activation in LPS-injected mice models, showcasing its therapeutic potential in neurodegenerative diseases .
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
